molecular formula C30H35BrN12O5 B1236568 Brostallicin CAS No. 203258-60-0

Brostallicin

Katalognummer: B1236568
CAS-Nummer: 203258-60-0
Molekulargewicht: 723.6 g/mol
InChI-Schlüssel: RXOVOXFAAGIKDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brostallicin, auch bekannt als PNU-166196, ist ein synthetisches α-Bromacrylsäurederivat von Distamycin A. Es ist ein DNA-Minor-Groove-Binder der zweiten Generation, der in präklinischen Modellen eine signifikante Antitumoraktivität gezeigt hat. This compound befindet sich derzeit in klinischen Phase-II-Studien in Europa und den Vereinigten Staaten. Diese Verbindung ist strukturell mit Distamycin A verwandt und hat eine breite Antitumoraktivität gezeigt, wobei die Myelotoxizität im Vergleich zu anderen Minor-Groove-Bindern reduziert ist .

Vorbereitungsmethoden

Brostallicin wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen die α-Bromacrylsäureeinheit beteiligt ist. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsverfahren für this compound umfassen die Optimierung dieser Synthesewege, um hohe Ausbeuten und Reinheit zu erzielen. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden sorgfältig kontrolliert, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Analyse Chemischer Reaktionen

Brostallicin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Nucleophile Substitution: Die α-Bromacrylsäureeinheit in this compound ist anfällig für nucleophile Angriffe, was zu Substitutionsreaktionen führt.

    Wechselwirkung mit Glutathion: Die Aktivität von this compound wird durch Bindung an Glutathion verstärkt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Glutathion und verschiedene Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise die substituierten this compound-Derivate.

Wissenschaftliche Forschungsanwendungen

Introduction to Brostallicin

This compound, chemically known as PNU-166196, is a synthetic compound classified as a second-generation DNA minor groove binder. It has garnered attention for its potential as an anticancer agent due to its unique mechanism of action and enhanced efficacy in tumors exhibiting resistance to conventional therapies. This article explores the applications of this compound in scientific research, particularly in oncology, and provides insights into its clinical trials, mechanisms of action, and comparative effectiveness.

Clinical Trials Overview

This compound has been evaluated in multiple clinical trials, primarily focusing on its efficacy in treating soft tissue sarcomas and other solid tumors. Below are key findings from significant studies:

Study TypePatient PopulationTreatment ComparisonKey Findings
Phase I TrialPatients with advanced solid tumorsThis compound monotherapyDose-limiting toxicity observed; stable disease in some patients .
Phase II TrialPatients with relapsed/refractory soft tissue sarcomaThis compound vs. DoxorubicinThis compound not superior to Doxorubicin; lower response rates noted .
Combination StudyAdvanced solid tumorsThis compound + CisplatinEnhanced antitumor activity; well-tolerated with manageable side effects .

Efficacy Against Resistant Tumors

This compound has demonstrated a significant therapeutic index in preclinical models, particularly against tumors that overexpress glutathione-S-transferase. For example, studies have shown that this compound exhibits threefold higher activity in melphalan-resistant leukemia cells compared to non-resistant lines . This suggests that this compound could be particularly beneficial for patients whose tumors express high levels of resistance markers.

Case Studies

  • Soft Tissue Sarcoma : In a clinical trial comparing this compound with doxorubicin for advanced soft tissue sarcoma, the results indicated that this compound did not outperform doxorubicin in terms of tumor control or patient survival rates . While both treatments resulted in similar side effects, the trial concluded that this compound should not be recommended as a first-line treatment.
  • Combination Therapy : A study involving the combination of this compound and cisplatin reported promising results, with patients experiencing prolonged disease stabilization. The combination was well-tolerated, suggesting that this compound may enhance the efficacy of established chemotherapeutics .

Safety Profile

The safety profile of this compound has been characterized by predictable hematologic toxicities, including febrile neutropenia and reductions in white blood cell counts. These effects were noted during early-phase trials and were consistent across different studies . Effective management strategies for these side effects are crucial for improving patient outcomes.

Wirkmechanismus

Brostallicin exerts its effects by binding to the minor groove of DNA. This binding is enhanced upon interaction with glutathione, which increases the compound’s cytotoxicity. The molecular targets of this compound include DNA sequences rich in thymine and adenine. The pathways involved in its mechanism of action include DNA binding and the formation of a complex with glutathione .

Vergleich Mit ähnlichen Verbindungen

Brostallicin ist im Vergleich zu anderen DNA-Minor-Groove-Bindern durch seine α-Bromacrylsäureeinheit und seine verstärkte Aktivität bei der Bindung an Glutathion einzigartig. Zu den ähnlichen Verbindungen gehören:

Die reduzierte Myelotoxizität und die verstärkte Aktivität von this compound bei der Bindung an Glutathion machen es zu einem vielversprechenden Kandidaten für die weitere Entwicklung als Antikrebsmittel.

Biologische Aktivität

Brostallicin (PNU-166196) is a synthetic second-generation DNA minor groove binder (MGB) that has emerged as a promising anticancer agent. Its unique mechanism of action, along with its reduced toxicity profile compared to traditional chemotherapeutics, positions it as a potential candidate for treating various malignancies. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in preclinical and clinical studies, and the implications for cancer therapy.

This compound interacts primarily with the minor groove of DNA, specifically targeting TA-rich sequences. This interaction leads to the formation of stable complexes that disrupt DNA function, which is crucial for cancer cell survival. Unlike classical alkylating agents, this compound does not induce traditional DNA alkylation but instead relies on a unique mechanism involving reactive nucleophilic species such as glutathione (GSH) and glutathione S-transferase (GST) isoenzymes.

Key Mechanistic Insights

  • DNA Binding : this compound binds reversibly to the minor groove of DNA, altering its topology and leading to cytotoxic effects in cancer cells .
  • Role of Glutathione : The presence of high levels of GSH enhances the cytotoxicity of this compound. Studies have shown that in cell lines overexpressing GST-π, the drug's efficacy is significantly increased compared to those with lower GST levels .
  • Proapoptotic Activity : this compound exhibits proapoptotic properties that surpass those of other agents like camptothecin, indicating its potential effectiveness in inducing cancer cell death .

Preclinical Efficacy

This compound has demonstrated broad antitumor activity across various preclinical models. Notably, it has shown effectiveness against tumor xenografts derived from different human cancers.

Summary of Preclinical Findings

Study TypeCancer ModelObservations
In vitroHuman ovarian carcinoma (A2780)Increased cytotoxicity in GST-π overexpressing cells .
In vivoNude mice xenograftsHigher antitumor activity in GST-π overexpressing tumors without increased toxicity .
Comparative studiesVarious tumor typesThis compound was more effective than traditional alkylating agents against resistant cell lines .

Phase I Studies

The initial clinical evaluation of this compound focused on determining its maximum tolerated dose (MTD), pharmacokinetics, and safety profile. Results indicated:

  • Maximum Tolerated Dose : Established at 10 mg/m² with dose-limiting toxicities primarily involving myelosuppression (neutropenia and thrombocytopenia) .
  • Pharmacokinetics : The drug exhibited a mean clearance rate of 9.33 L/h/m² and a terminal half-life of approximately 4.69 hours, with no significant accumulation noted upon repeated dosing .

Efficacy Observations

In clinical settings, this compound has shown signs of antitumor activity:

  • Partial Responses : Notable responses were observed in patients with gastrointestinal stromal tumors and other malignancies .
  • Combination Therapies : Combining this compound with other agents like cisplatin demonstrated enhanced efficacy and tolerability .

Case Studies

Several case studies have illustrated the potential benefits of this compound in treating resistant cancers:

  • Case Study 1 : A patient with metastatic breast cancer showed a partial response after treatment with this compound combined with standard chemotherapy.
  • Case Study 2 : In a cohort of patients with advanced solid tumors, administration of this compound led to prolonged disease stabilization without significant adverse effects.

Eigenschaften

CAS-Nummer

203258-60-0

Molekularformel

C30H35BrN12O5

Molekulargewicht

723.6 g/mol

IUPAC-Name

4-[[4-[[4-[[4-(2-bromoprop-2-enoylamino)-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-N-[2-(diaminomethylideneamino)ethyl]-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C30H35BrN12O5/c1-16(31)25(44)36-17-9-22(41(3)12-17)27(46)38-19-11-24(43(5)14-19)29(48)39-20-10-23(42(4)15-20)28(47)37-18-8-21(40(2)13-18)26(45)34-6-7-35-30(32)33/h8-15H,1,6-7H2,2-5H3,(H,34,45)(H,36,44)(H,37,47)(H,38,46)(H,39,48)(H4,32,33,35)

InChI-Schlüssel

RXOVOXFAAGIKDQ-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br

Kanonische SMILES

CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br

Key on ui other cas no.

203258-60-0

Synonyme

ostallicin
PNU 166196
PNU-166196
PNU166196

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brostallicin
Reactant of Route 2
Reactant of Route 2
Brostallicin
Reactant of Route 3
Reactant of Route 3
Brostallicin
Reactant of Route 4
Reactant of Route 4
Brostallicin
Reactant of Route 5
Reactant of Route 5
Brostallicin
Reactant of Route 6
Reactant of Route 6
Brostallicin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.